4-Chlorobenzenesulfonyl isocyanate
Overview
Description
4-Chlorobenzenesulfonyl isocyanate is an organic compound with the molecular formula C₇H₄ClNO₃S and a molecular weight of 217.63 g/mol . It is a derivative of isocyanate and is known for its reactivity and versatility in various chemical reactions. The compound is characterized by the presence of a chlorobenzene ring, a sulfonyl group, and an isocyanate group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzenesulfonyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with potassium cyanate in the presence of a suitable solvent such as acetone or acetonitrile . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzenesulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Common solvents include acetone, acetonitrile, and dichloromethane.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-Chlorobenzenesulfonyl isocyanate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-chlorobenzenesulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl isocyanate: Similar structure but with a methyl group instead of a chlorine atom.
4-Nitrobenzenesulfonyl isocyanate: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
4-Chlorobenzenesulfonyl isocyanate is unique due to the presence of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The chlorine atom can also affect the physical properties, such as solubility and boiling point, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-chloro-N-(oxomethylidene)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHDVROWMPBQSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206389 | |
Record name | p-Chlorobenzenesulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5769-15-3 | |
Record name | p-Chlorobenzenesulfonyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorobenzenesulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobenzenesulfonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 4-chlorobenzenesulfonyl isocyanate with alcohols, and how can these reactions be used to synthesize heterocyclic compounds?
A1: this compound (I) reacts with certain alcohols to yield carbamate intermediates. [] For instance, it reacts with 2-chloroethanol to give 2-chloroethyl 4-chlorobenzenesulfonyl carbamate (III). [] This intermediate can then undergo intramolecular cyclization in the presence of pyridine, forming the heterocyclic compound 3-(4-chlorobenzenesulfonyl)oxazolidin-2-one (IV). [] This reaction sequence demonstrates a synthetic route from readily available starting materials to valuable oxazolidinone derivatives.
Q2: How does the reactivity of this compound differ from that of 4-toluenesulfonyl isothiocyanate in reactions with amino alcohols?
A2: While both compounds react with amino alcohols, their products and reaction pathways can differ significantly. This compound (I) tends to form both 1:1 and 2:1 adducts with amino alcohols, depending on the specific amino alcohol used. [] In contrast, 4-toluenesulfonyl isothiocyanate (III) primarily forms 1:1 adducts with amino alcohols. [] Interestingly, the 1:1 adducts formed with 4-toluenesulfonyl isothiocyanate can be further cyclized under acidic conditions to yield imidazoline-2-thiones or hexahydropyrimidine-2-thione derivatives, showcasing the versatility of these reactions in accessing diverse heterocyclic structures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.